molecular formula C15H17FN4O B3733417 5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole

5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B3733417
M. Wt: 288.32 g/mol
InChI Key: UNBXIEAJJSTFLR-UHFFFAOYSA-N
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Description

5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features a unique structure combining an imidazole and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-8(2)20-15-13(9(3)19-20)17-14(18-15)11-6-5-10(16)7-12(11)21-4/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBXIEAJJSTFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NC(=N2)C3=C(C=C(C=C3)F)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 2
5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 3
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5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 4
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5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 5
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5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 6
5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole

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